![molecular formula C14H8BrN3 B1382575 4-(7-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile CAS No. 1984063-13-9](/img/structure/B1382575.png)
4-(7-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile
Overview
Description
4-(7-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their wide range of biological and pharmacological activities, including antiviral, antibacterial, antimicrobial, antiprotozoal, anti-inflammatory, and antipsychotic properties . The imidazo[1,2-a]pyridine core is a significant scaffold in medicinal chemistry, making this compound of particular interest for various scientific research applications .
Preparation Methods
The synthesis of 4-(7-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile typically involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is advantageous due to its high yield, simplicity, and environmentally benign nature. Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the consistency and purity of the final product .
Chemical Reactions Analysis
4-(7-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include palladium catalysts for coupling reactions, and various oxidizing and reducing agents depending on the desired transformation . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(7-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile has a broad range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anticancer properties.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(7-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile involves its interaction with specific molecular targets and pathways. Studies have shown that derivatives of imidazo[1,2-a]pyridine can induce cell cycle arrest, inhibit tubulin polymerization, activate Caspase-3, and inhibit the PI3K/Akt/mTOR signaling pathway . These mechanisms contribute to its potential anticancer activity and other pharmacological effects.
Comparison with Similar Compounds
4-(7-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile can be compared with other imidazo[1,2-a]pyridine derivatives, such as:
Zolpidem: A sedative used for the treatment of insomnia.
Alpidem: An anxiolytic agent.
Minodronic acid: Used for the treatment of osteoporosis.
These compounds share the imidazo[1,2-a]pyridine core but differ in their specific functional groups and pharmacological activities.
Biological Activity
Overview
4-(7-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile is a member of the imidazo[1,2-a]pyridine family, recognized for its diverse biological activities. This compound has garnered attention in pharmacological research due to its potential applications in treating various diseases, including cancer and infections. Its unique structure, characterized by the presence of a bromine atom and a benzonitrile group, contributes to its distinctive biological properties.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer potential. In vitro studies have demonstrated its efficacy against multiple human cancer cell lines:
Cell Line | IC50 (µM) |
---|---|
LN-229 (glioblastoma) | 1.8 |
HCT-116 (colorectal carcinoma) | 0.7 |
NCI-H460 (lung carcinoma) | 3.2 |
K-562 (chronic myeloid leukemia) | 5.0 |
These findings suggest that the compound can inhibit cell proliferation effectively across different cancer types, with the most potent activity observed against colorectal carcinoma .
The mechanism by which this compound exerts its anticancer effects involves modulation of key cellular signaling pathways. Specifically, it has been shown to influence the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. The interaction with kinases may lead to altered phosphorylation processes, affecting various cellular functions .
Antimicrobial Activity
In addition to its anticancer properties, this compound has exhibited moderate antibacterial activity. For instance, it demonstrated effectiveness against Escherichia coli with a minimum inhibitory concentration (MIC) of 32 µM . However, its antibacterial efficacy is generally lower compared to its anticancer activity.
Case Studies
Case Study 1: Antiproliferative Effects in Cancer Research
A study evaluated the antiproliferative effects of various imidazo[1,2-a]pyridine derivatives on cancer cell lines. Among these, this compound was highlighted for its strong inhibitory effects on SW620 colon carcinoma cells at sub-micromolar concentrations (IC50 = 0.4 µM). This underscores the compound's potential as a lead candidate for further development in cancer therapeutics .
Case Study 2: Interaction with Biological Targets
In another investigation focused on the interaction of this compound with biological macromolecules, it was found to bind effectively to specific kinases involved in cancer signaling pathways. The binding affinity and selectivity towards these targets suggest that the compound could serve as a scaffold for designing more potent inhibitors tailored for specific therapeutic applications .
Properties
IUPAC Name |
4-(7-bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrN3/c15-12-5-6-18-9-13(17-14(18)7-12)11-3-1-10(8-16)2-4-11/h1-7,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQKVWPWKOVXQRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CN3C=CC(=CC3=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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